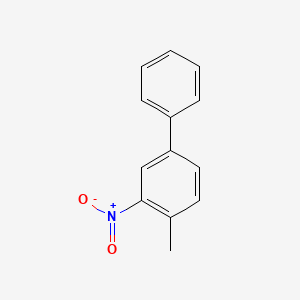
4-Methyl-3-nitro-1,1'-biphenyl
描述
4-Methyl-3-nitro-1,1'-biphenyl is an organic compound that belongs to the class of nitroaromatic compounds It consists of a biphenyl structure with a nitro group (-NO2) attached to the third position and a methyl group (-CH3) attached to the fourth position of one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1,1'-biphenyl can be achieved through several methods. One common approach involves the nitration of 4-methylbiphenyl using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
4-Methyl-3-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Electrophilic Substitution: Electrophiles such as halogens or sulfonic acid groups in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid.
Major Products Formed
Reduction: 3-Amino-4-methylbiphenyl.
Electrophilic Substitution: Various substituted biphenyl derivatives.
Oxidation: 3-Nitro-4-carboxybiphenyl.
科学研究应用
4-Methyl-3-nitro-1,1'-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Methyl-3-nitro-1,1'-biphenyl involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. The compound can form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
3-Nitrobiphenyl: Lacks the methyl group, making it less hydrophobic.
4-Nitro-4’-methylbiphenyl: Has the nitro group on the opposite benzene ring, affecting its reactivity and properties.
2-Nitro-4-methylbiphenyl: The nitro group is positioned ortho to the methyl group, leading to different steric and electronic effects
Uniqueness
The combination of these functional groups allows for selective reactions and interactions that are not possible with other similar compounds .
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-methyl-2-nitro-4-phenylbenzene |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI 键 |
CTQRIQAPSQNCAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













